

A Guide to the Spectroscopic Elucidation of 3-Phenyl-1H-indole-2-carbohydrazide

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Compound of Interest

Compound Name: 3-phenyl-1H-indole-2-carbohydrazide

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Introduction

In the landscape of medicinal chemistry and drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous pharmacologically active compounds.^[1] The functionalization of this nucleus offers a versatile platform for creating novel molecular entities with diverse biological activities. **3-Phenyl-1H-indole-2-carbohydrazide** is one such molecule of significant interest, combining the indole ring, a phenyl substituent at the C3 position, and a carbohydrazide moiety at C2. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems or as a bioactive agent itself.^{[2][3]}

Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is non-negotiable for subsequent biological evaluation or synthetic modification. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3-Phenyl-1H-indole-2-carbohydrazide**. Our approach moves beyond a mere recitation of data, focusing instead on the underlying principles and the synergistic relationship between these methods to build an unassailable structural proof.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of **3-Phenyl-1H-indole-2-carbohydrazide** is presented below with a systematic numbering scheme that will be referenced throughout this guide.

Figure 1: Molecular structure of **3-Phenyl-1H-indole-2-carbohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ^1H and ^{13}C nuclei, a detailed structural map can be assembled.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the carbohydrazide, and its deuterated nature prevents interference in the ^1H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H protons, allowing them to be observed as distinct, often broadened, signals.[4]
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **3-phenyl-1H-indole-2-carbohydrazide**.
 - Transfer the solid to a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of DMSO-d₆.
 - Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
 - The sample is now ready for analysis.

^1H NMR Spectroscopy: Interpretation and Analysis

The ^1H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]

- Indole N1-H: This proton is typically the most deshielded proton in the molecule due to the aromaticity of the indole ring and its location within the heterocyclic system. It is expected to appear as a broad singlet far downfield, often above δ 11.0 ppm.[6]
- Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is also significantly deshielded and will appear as a singlet in the δ 9.0-10.0 ppm region. Its chemical shift is influenced by hydrogen bonding.
- Terminal NH₂: The two protons of the primary amine group are chemically equivalent and will appear as a broad singlet. Their signal is typically observed in the δ 4.0-5.0 ppm range.[6]
- Aromatic Protons (C4-H to C7-H and Phenyl Protons): The protons on the indole and phenyl rings will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the C3-phenyl group will likely appear as a complex multiplet. The four protons of the indole's benzene ring (C4-C7) will show characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons.[7]
- Absence of Aliphatic Protons: A key confirmatory point is the absence of any signals in the typical aliphatic region (δ 0.5-4.0 ppm), aside from the NH₂ peak.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.0	br s	1H	Indole N1-H
~9.5 - 10.0	br s	1H	CONH
~7.2 - 7.8	m	9H	Ar-H (C4-C7 and Phenyl)

| ~4.5 | br s | 2H | NH₂ |

¹³C NMR Spectroscopy: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

- Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a distinct signal in the δ 160-165 ppm region.[6]
- Aromatic Carbons: The 12 aromatic carbons (8 from the indole moiety and 6 from the phenyl ring, with potential overlaps) will resonate in the δ 110-140 ppm range. The chemical shifts are influenced by the heteroatom (N1) and the substituents (phenyl and carbohydrazide).[8]
- Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C3a, C7a, and C1' of the phenyl ring) are typically of lower intensity than the protonated carbons. C2 and C3, being directly attached to the electron-withdrawing carbohydrazide and the phenyl group, respectively, will be found in the more downfield portion of the aromatic region.

Table 2: Predicted ^{13}C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~163	C=O

| ~110 - 140 | Aromatic Carbons (C2-C7a, C1'-C6') |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: KBr Pellet Method

- Preparation: Gently grind a small amount (~1-2 mg) of **3-phenyl-1H-indole-2-carbohydrazide** with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- Pressing: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of **3-phenyl-1H-indole-2-carbohydrazide** is rich with characteristic absorption bands that confirm its structure.

- N-H Stretching Region (3100-3400 cm^{-1}): This region is diagnostic. One would expect to see multiple distinct peaks:
 - A relatively sharp peak around 3300-3400 cm^{-1} for the indole N-H stretch.
 - Two bands corresponding to the asymmetric and symmetric stretching of the terminal NH_2 group, typically observed around 3350 cm^{-1} and 3250 cm^{-1} .^[9]
 - A broader absorption for the amide N-H, often overlapping with the NH_2 signals.
- C=O Stretching (Amide I Band): A strong, sharp absorption band is expected between 1630-1670 cm^{-1} .^{[9][10]} This is a classic indicator of a secondary amide carbonyl group.
- N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1640 cm^{-1} and is another key marker for the amide linkage.
- Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600 cm^{-1} confirm the presence of the aromatic indole and phenyl rings.^[11]

Table 3: Key IR Absorption Bands

Frequency Range (cm^{-1})	Intensity	Functional Group Assignment
3100 - 3400	Medium-Strong, Multiple Peaks	N-H Stretching (Indole NH, Amide NH, Amine NH_2)
~3050	Medium-Weak	Aromatic C-H Stretching
1630 - 1670	Strong, Sharp	C=O Stretching (Amide I)
1550 - 1640	Medium-Strong	N-H Bending (Amide II)

| 1450 - 1600 | Medium, Sharp | Aromatic C=C Stretching |

Mass Spectrometry (MS)

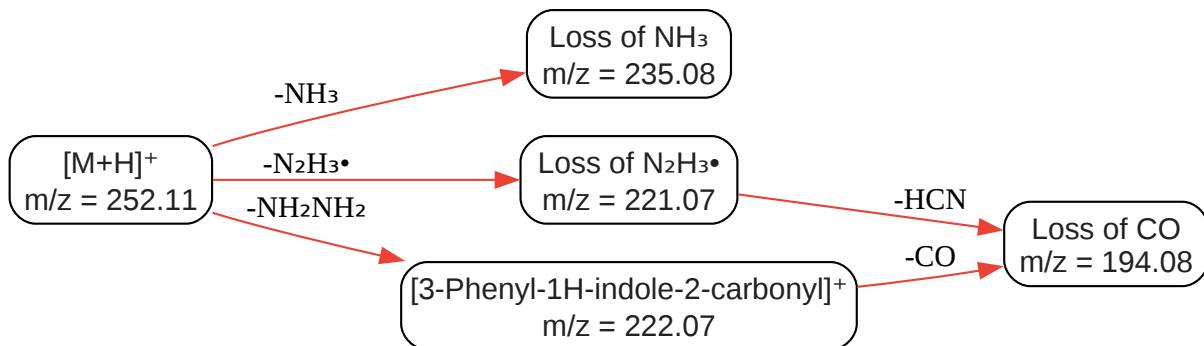
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[\[12\]](#)

Methodology: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar molecules like **3-phenyl-1H-indole-2-carbohydrazide**. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, where it is ionized, typically by protonation, to form the molecular ion $[M+H]^+$.

Interpretation of the Mass Spectrum

- Molecular Ion Peak: The molecular formula is $C_{15}H_{13}N_3O$, giving a monoisotopic mass of 251.11 g/mol.[\[13\]](#)[\[14\]](#) In positive ion ESI-MS, the primary signal of interest will be the protonated molecular ion, $[M+H]^+$, at m/z 252.11. The observation of this peak confirms the molecular weight of the compound.
- Fragmentation Pattern: The structure of the molecule suggests a predictable fragmentation pathway upon collision-induced dissociation (CID). The amide bond is often the weakest point. A logical fragmentation cascade would involve the initial loss of ammonia or the entire hydrazinyl group, leading to stable acylium or indole-based cations.



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Figure 2: Proposed ESI-MS fragmentation pathway for **3-Phenyl-1H-indole-2-carbohydrazide**.

This fragmentation analysis, which often involves the loss of small, stable molecules like ammonia and carbon monoxide, provides strong corroborating evidence for the proposed structure.[15] The detection of the stable 3-phenyl-1H-indole cation (m/z 194.08) is particularly diagnostic.[12]

Conclusion

The structural elucidation of **3-Phenyl-1H-indole-2-carbohydrazide** is a textbook example of the power of modern spectroscopic methods. ^1H and ^{13}C NMR spectroscopy precisely map the carbon-hydrogen framework and the connectivity of the molecule. Infrared spectroscopy provides an unambiguous confirmation of all critical functional groups—the three distinct N-H environments, the amide carbonyl, and the aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and supports the structure via logical fragmentation patterns. Together, these techniques provide a complementary and self-validating dataset, allowing researchers and drug development professionals to proceed with absolute confidence in the identity and integrity of this valuable chemical entity.

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